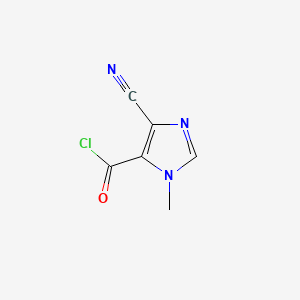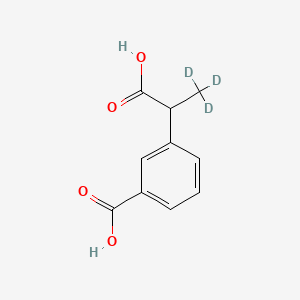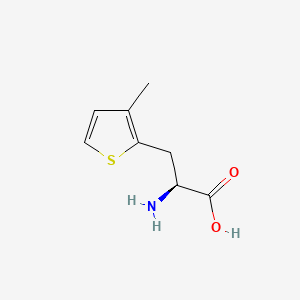
Eniluracil-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eniluracil-13C,15N2 is a variant of Eniluracil, which is an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor . It is designed to enhance the activity of chemotaxic agents and is under investigation for the treatment of cancer in combination with 5-fluorouracil (5-FU) . The molecular formula of this compound is C6H4N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Eniluracil, with the difference being the presence of the isotopes Carbon-13 (13C) and Nitrogen-15 (15N2) . The molecular weight is 136.1082 .
Wissenschaftliche Forschungsanwendungen
Eniluracil as a Dihydropyrimidine Dehydrogenase Inactivator
Eniluracil is recognized for its role as a potent inactivator of the enzyme dihydropyrimidine dehydrogenase (DPD), which is pivotal in the metabolism of the anti-cancer drug 5-fluorouracil. The research outlines the process development of a large-scale synthesis of eniluracil, leveraging a Sonogashira coupling and focusing on minimizing the input of catalysts like palladium and copper to ensure high yield and quality of the compound (Cooke et al., 2001).
Enhancing Therapeutic Index of 5-Fluorouracil
Studies have indicated that eniluracil enhances the therapeutic index of 5-fluorouracil for cancer treatment. By inactivating DPD, eniluracil allows for predictable dosing and enables oral administration of 5-fluorouracil, offering a promising clinical potential in cancer treatment (Paff et al., 2000).
Pharmacokinetics and Bioequivalence Studies
Studies have been conducted to evaluate the pharmacokinetics and bioequivalence of eniluracil combined with 5-fluorouracil in patients with advanced solid malignancies. These studies are crucial for understanding the feasibility of combined oral formulations and optimizing therapeutic results while minimizing toxicity (Ochoa et al., 2000).
Modulating Tissue Pharmacokinetics of Fluorouracil
Eniluracil's modulation of fluorouracil tissue pharmacokinetics has been explored using in-vivo imaging, particularly in the context of chemotherapy for gastrointestinal cancer. The findings contribute to understanding the mechanisms of drug action, particularly the selective decrease in radiotracer exposure in normal liver and kidneys compared with tumors, suggesting increased exposure of fluorouracil and its anabolites in tumors (Saleem et al., 2000).
Wirkmechanismus
Target of Action
The primary target of Eniluracil-13C,15N2 is the enzyme known as dihydropyrimidine dehydrogenase (DPD) . DPD is the rate-determining enzyme in the catabolic pathway of 5-fluorouracil (5-FU), a widely-used oncology agent . Eniluracil also interacts with other enzymes such as Aldehyde oxidase and Xanthine dehydrogenase/oxidase .
Mode of Action
This compound acts as an irreversible inhibitor of DPD . Normally, 5-FU is rapidly broken down in the body by DPD. By inhibiting DPD, Eniluracil substantially slows the breakdown of 5-FU, thereby prolonging the exposure of tumor cells to the drug .
Biochemical Pathways
The inhibition of DPD by Eniluracil affects the catabolic pathway of 5-FU. This results in an increased concentration of 5-FU in the body, enhancing its anti-cancer effects .
Pharmacokinetics
Eniluracil is an orally active DPD inhibitor . It is designed to enhance the activity of chemotaxic agents like 5-FU .
Result of Action
The inhibition of DPD by Eniluracil leads to a slower breakdown of 5-FU, resulting in prolonged exposure of tumor cells to the drug . This can enhance the therapeutic value and effectiveness of 5-FU, potentially increasing its effectiveness, reducing its side effects, and/or making it orally available .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Eniluracil-13C,15N2 interacts with several enzymes and proteins. It is known to be an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor . DPD is the first enzyme in the degradative pathway of systemically administered 5-FU . By inhibiting DPD, this compound substantially slows the breakdown of 5-FU, thereby prolonging the exposure of tumor cells to the drug .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. The inhibition of DPD by this compound leads to a prolonged exposure of tumor cells to 5-FU, which could potentially enhance the effectiveness of 5-FU in treating various cancers .
Molecular Mechanism
The mechanism of action of this compound involves the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD) . Normally, 5-FU is rapidly broken down in the body by DPD. This compound substantially slows this breakdown process, thereby prolonging the exposure of tumor cells to 5-FU .
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-FU. It inhibits the enzyme DPD, which is responsible for the breakdown of 5-FU This could potentially affect metabolic flux or metabolite levels
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Eniluracil-13C,15N2 can be achieved through a multi-step process involving the incorporation of 13C and 15N isotopes into the uracil ring of Eniluracil.", "Starting Materials": [ "Uracil", "13C labeled acetic anhydride", "15N labeled ammonia", "Eniluracil precursor", "Sodium bicarbonate", "Methanol", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Uracil is reacted with 13C labeled acetic anhydride in the presence of sodium bicarbonate to form 5-acetoxyuracil-13C.", "Step 2: 5-acetoxyuracil-13C is then reacted with 15N labeled ammonia in methanol to form 5-acetamidouracil-13C,15N2.", "Step 3: The Eniluracil precursor is then reacted with 5-acetamidouracil-13C,15N2 in chloroform in the presence of ethanol to form Eniluracil-13C,15N2." ] } | |
CAS-Nummer |
1329556-69-5 |
Molekularformel |
C6H4N2O2 |
Molekulargewicht |
139.089 |
IUPAC-Name |
5-ethynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1 |
InChI-Schlüssel |
JOZGNYDSEBIJDH-TTXLGWKISA-N |
SMILES |
C#CC1=CNC(=O)NC1=O |
Synonyme |
5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2; 5-Ethynyluracil-13C,15N2; NSC 687296-13C,15N2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)


![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)



![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)
![2-{[(Dimethoxymethyl)silyl]oxy}-3-[3-(trimethoxysilyl)propoxy]-N-[3-(trimethoxysilyl)propyl]propan-1-amine](/img/structure/B588836.png)